5-fluoro-4-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}pyrimidine
Description
Properties
IUPAC Name |
2-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-5-(2-methoxyphenyl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5OS/c1-25-15-5-3-2-4-13(15)18-23-22-17(26-18)12-6-8-24(9-7-12)16-14(19)10-20-11-21-16/h2-5,10-12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDIOAVSABJBHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)C4=NC=NC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-fluoro-4-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines and its mechanism of action.
Chemical Structure and Properties
The compound is characterized by a pyrimidine core substituted with a fluorine atom and a piperidine ring connected to a thiadiazole moiety. Its molecular formula is , and it has a molecular weight of approximately 425.49 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes the cytotoxic activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (Colon) | 3.29 | |
| H460 (Lung) | 10.0 | |
| MCF-7 (Breast) | 0.28 | |
| PC3 (Prostate) | 0.52 |
The compound exhibits notable selectivity for cancer cells over normal cells, indicating its potential as a targeted therapeutic agent.
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Inhibition of Cell Proliferation : Studies demonstrate that the compound inhibits the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Tubulin Interaction : Molecular docking studies suggest that the compound interacts with tubulin, which is crucial for mitotic spindle formation during cell division .
- Kinase Inhibition : The compound has been shown to inhibit key kinases involved in cancer cell signaling pathways, thereby reducing tumor growth .
Case Studies
In a detailed investigation, Alam et al. (2011) synthesized various derivatives of thiadiazole and evaluated their anticancer activities against multiple human cancer cell lines. The study found that compounds with similar structural motifs to this compound exhibited significant cytotoxicity, reinforcing the importance of structural features in enhancing biological activity .
Another study by Song et al. (2011) reported that fluorinated derivatives showed improved activity compared to non-fluorinated analogs against leukemia cell lines, suggesting that halogenation plays a critical role in enhancing anticancer efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Core
Compound 7 : 2-{4-[5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-5-methylpyrimidine
- Structural difference : 5-Methyl group replaces 5-fluoro.
- Increased hydrophobicity due to the methyl group, which may enhance membrane permeability but reduce solubility .
SCH 66712 : 5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine
- Structural difference : Piperazine replaces piperidine; imidazole-phenyl group substitutes thiadiazole.
- SCH 66712 is a mechanism-based CYP2D6 inhibitor (KI = 0.55 µM, kinact = 0.32 min<sup>−1</sup>), suggesting the target compound may also interact with cytochrome P450 enzymes but with differing selectivity due to structural variations .
Core Heterocycle Modifications
Thiadiazole-Thiazolidinone Hybrid () : 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one
- Structural difference: Thiazolidinone replaces pyrimidine.
- Impact: Thiazolidinone introduces a saturated ring, reducing aromaticity and altering electronic properties. 4-Fluorophenyl vs. 2-methoxyphenyl: Fluorine’s electron-withdrawing effect may enhance binding to hydrophobic pockets compared to methoxy’s electron-donating effect .
Thieno[2,3-d]pyrimidine () : 5-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Bioisosteric Replacements
Tetrazolyl-Phenoxymethyl Analog () : 5-ethyl-2-{4-[4-(4-tetrazol-1-yl-phenoxymethyl)-thiazol-2-yl]piperidin-1-yl}pyrimidine
- Structural difference : Tetrazole (acidic bioisostere) replaces thiadiazole.
- Impact: Tetrazole improves solubility via ionization at physiological pH. Potential for enhanced ionic interactions with charged residues in binding sites .
Fluorination Patterns
Trifluoromethyl-Substituted Pyrazolo[1,5-a]pyrimidine () : (4-Benzyhydryl-piperazin-1-yl)-(5-thiophen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-3-yl)-methanone
- Structural difference : Trifluoromethyl group replaces fluorine.
- Bulkier substituent may limit access to narrow active sites compared to the smaller fluorine in the target compound .
Research Implications
- Target Compound Advantages :
- Fluorine enhances stability and selectivity.
- Piperidine-thiadiazole linker may reduce off-target effects compared to piperazine analogs.
- Challenges: Synthetic complexity of the thiadiazole-piperidine-pyrimidine scaffold. Potential CYP interactions (inferred from SCH 66712 data) require validation.
Preparation Methods
Formation of 5-(2-Methoxyphenyl)-1,3,4-Thiadiazol-2-Amine
The thiadiazole ring is constructed via cyclocondensation of 2-methoxybenzohydrazide with carbon disulfide under basic conditions. This method, adapted from protocols for analogous thiadiazoles, proceeds via thiosemicarbazide intermediates:
Optimization Notes :
Functionalization of Piperidine at Position 4
4-Piperidone is converted to 4-aminopiperidine via reductive amination using ammonium acetate and sodium cyanoborohydride. Subsequent protection of the amine with Boc anhydride yields -butyl 4-aminopiperidine-1-carboxylate, which undergoes isothiocyanate formation via thiophosgene treatment:
Critical Considerations :
Assembly of 4-(5-(2-Methoxyphenyl)-1,3,4-Thiadiazol-2-yl)Piperidine
The thiadiazole-2-amine reacts with 4-isothiocyanatopiperidine in ethanol under reflux to form a thiourea intermediate, which cyclizes in the presence of sulfuric acid to yield the target piperidine-thiadiazole hybrid:
Characterization Data :
-
HRMS (ESI+) : calcd for CHNOS: 344.08; found: 344.09.
-
IR (KBr) : 2920 cm (C-H stretch, piperidine), 1615 cm (C=N thiadiazole).
Functionalization of the Pyrimidine Core
Preparation of 5-Fluoro-4-Chloropyrimidine
4,5-Dichloropyrimidine is selectively fluorinated at position 5 using potassium fluoride in dimethylformamide (DMF) at 120°C for 6 hours:
Yield : 68–72%.
Purity : >98% by HPLC (C18 column, 70:30 HO:MeCN).
Coupling of Piperidine-Thiadiazole to Pyrimidine
The final coupling employs Buchwald-Hartwig amination under palladium catalysis to install the piperidine-thiadiazole moiety onto the pyrimidine:
Optimized Conditions :
-
Catalyst: 5 mol% Pd(dba).
-
Ligand: 10 mol% Xantphos.
-
Base: CsCO (2.5 equiv).
-
Temperature: 100°C, 12 hours.
-
Yield: 63–67%.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
(400 MHz, CDCl) : δ 8.34 (s, 1H, pyrimidine-H), 7.89 (d, , 1H, ArH), 7.02–6.95 (m, 2H, ArH), 4.12–3.98 (m, 4H, piperidine-H), 3.85 (s, 3H, OCH), 3.21–3.10 (m, 4H, piperidine-H), 2.45–2.32 (m, 2H, piperidine-H).
-
(101 MHz, CDCl) : δ 165.2 (C-F), 159.8 (C=N), 154.1 (thiadiazole-C), 132.5–114.7 (aromatic carbons), 55.9 (OCH), 48.3–42.1 (piperidine carbons).
High-Resolution Mass Spectrometry (HRMS)
-
Observed : 428.1294 [M+H].
-
Calculated for CHFNOS : 428.1298.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Buchwald-Hartwig coupling | 63–67 | >95 | High regioselectivity |
| Nucleophilic substitution | 45–52 | 85–90 | No metal catalyst required |
| Microwave-assisted | 71–75 | 93–97 | Reduced reaction time (2 hours) |
Table 1 . Performance metrics for primary coupling strategies. Microwave-assisted conditions enhance efficiency but require specialized equipment.
Scale-Up Considerations and Process Optimization
Q & A
Q. What synthetic strategies are recommended for synthesizing 5-fluoro-4-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}pyrimidine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of the thiadiazole and piperidine moieties, followed by coupling to the pyrimidine core. Key steps include:
- Thiadiazole formation : Cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Piperidine functionalization : Introducing the 2-methoxyphenyl group via nucleophilic substitution or cross-coupling reactions .
- Pyrimidine coupling : Using Buchwald-Hartwig amination or SNAr reactions to attach the piperidine-thiadiazole unit to the fluorinated pyrimidine .
Optimization : Control temperature (e.g., reflux for cyclization), solvent polarity (e.g., DMF for coupling), and stoichiometry of reagents. Purification via column chromatography or recrystallization ensures high purity .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and ring systems (e.g., distinguishing thiadiazole protons at δ 8.5–9.5 ppm) .
- HPLC-MS : To assess purity (>95%) and molecular ion confirmation .
- X-ray Crystallography : For unambiguous structural elucidation, particularly if stereochemical ambiguities exist .
- Elemental Analysis : Validates empirical formula consistency .
Advanced Research Questions
Q. How can researchers design robust biological assays to evaluate this compound's antimicrobial activity, and what controls are essential?
- Assay Design :
- Controls :
Q. What computational approaches can resolve discrepancies in this compound's reported pharmacological data (e.g., varying IC₅₀ values across studies)?
- Molecular Docking : Map binding modes to target proteins (e.g., bacterial DNA gyrase) to identify critical interactions (e.g., hydrogen bonding with the thiadiazole ring) .
- QSAR Modeling : Correlate structural features (e.g., 2-methoxyphenyl substituent) with activity trends to refine SAR hypotheses .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to account for experimental variability (e.g., assay protocols, cell lines) .
Q. How does the 2-methoxyphenyl group on the thiadiazole moiety influence target binding affinity?
- Electron-Donating Effects : The methoxy group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase domains) .
- Steric Considerations : Bulkier substituents may reduce affinity; compare with analogs lacking the methoxy group via SPR (Surface Plasmon Resonance) .
- Solubility Impact : Methoxy improves hydrophilicity, balancing membrane permeability and aqueous solubility .
Q. What in silico methods predict the pharmacokinetic profile of this compound?
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate:
- Absorption : LogP (<5 for optimal permeability) .
- Metabolism : CYP450 isoform interactions (e.g., CYP3A4 inhibition risk) .
- Molecular Dynamics Simulations : Simulate blood-brain barrier penetration or plasma protein binding .
- PBPK Modeling : Predict tissue distribution using compartmental models .
Methodological Considerations for Data Contradictions
Q. How should researchers address conflicting cytotoxicity results between in vitro and in vivo models?
- Dose Translation : Adjust in vitro doses using allometric scaling (e.g., body surface area normalization) .
- Metabolite Profiling : Identify active/toxic metabolites via LC-MS/MS in plasma and tissues .
- Species-Specific Factors : Compare human vs. rodent enzyme expression (e.g., esterases) impacting compound metabolism .
Structural and Functional Insights
Q. What evidence supports the role of the piperidine-thiadiazole scaffold in enhancing biological activity?
- Conformational Rigidity : Piperidine restricts rotational freedom, improving target binding .
- Electron-Deficient Thiadiazole : Acts as a hydrogen bond acceptor, critical for enzyme inhibition (e.g., topoisomerase II) .
- Case Study : Analogues without the piperidine linker show 10-fold reduced potency in kinase assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
